molecular formula C8H13NO2 B039561 (R)-2-Allylpyrrolidine-2-carboxylic acid CAS No. 121772-98-3

(R)-2-Allylpyrrolidine-2-carboxylic acid

Cat. No.: B039561
CAS No.: 121772-98-3
M. Wt: 155.19 g/mol
InChI Key: WRBBRKMXTLLAOB-QMMMGPOBSA-N
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Description

(R)-2-Allylpyrrolidine-2-carboxylic acid is a chiral proline derivative of significant interest in medicinal chemistry and asymmetric synthesis. Its defined (R)-configuration at the C2 stereocenter, combined with a reactive allyl group and a carboxylic acid functionality, makes it a versatile building block for constructing complex molecules and exploring biological systems. This compound serves as a key chiral scaffold and precursor in the development of novel pharmacologically active agents. Academic and industrial research trajectories specifically leverage its structure for designing and synthesizing competitive antagonists for ionotropic glutamate receptors (iGluRs), which are crucial targets for studying the central nervous system . The constrained pyrrolidine ring provides a rigid framework that can be strategically modified; the allyl group offers a synthetic handle for further functionalization, while the carboxylic acid is critical for molecular recognition and binding interactions with target proteins . The primary research applications for this compound and its analogs include: • Neuroscience Research: As a core structure in the structure-activity relationship (SAR) studies of ionotropic glutamate receptors, contributing to the development of subtype-selective antagonists . • Asymmetric Synthesis: Functioning as a chiral building block or potential precursor for organocatalysts, useful for enantioselective transformations . • Medicinal Chemistry: Serving as an intermediate for the synthesis of more complex molecules aimed at probing neurodegenerative diseases, psychiatric disorders, and chronic pain pathways . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h2,9H,1,3-6H2,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBBRKMXTLLAOB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[C@]1(CCCN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315981
Record name (R)-2-Allylproline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121772-98-3
Record name (R)-2-Allylproline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121772-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-2-Allylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection and Alkylation Strategy

A seminal method described in EP3015456A1 involves sequential protection, alkylation, and deprotection steps. The carboxylic acid group of (R)-proline is first protected as a tert-butoxycarbonyl (Boc) ester to prevent undesired side reactions during subsequent alkylation. The nitrogen atom is then alkylated using allyl bromide under strongly basic conditions (e.g., lithium diisopropylamide, LDA, in tetrahydrofuran at −78°C). This step proceeds via deprotonation to form a lithium amide intermediate, which reacts with the allyl electrophile. Crucially, the Boc group stabilizes the carboxylate, preventing racemization at the 2-position. Final deprotection with trifluoroacetic acid (TFA) yields the target compound in 75.6% overall yield.

Key Reaction Conditions

  • Base : LDA (2.2 equiv, −78°C)

  • Alkylating Agent : Allyl bromide (1.5 equiv)

  • Solvent : THF

  • Deprotection : TFA in dichloromethane (25°C, 4 hours)

This method’s success hinges on maintaining low temperatures during alkylation to suppress epimerization. The use of Boc protection ensures the carboxyl group remains inert, preserving the (R)-configuration.

Asymmetric Alkylation Using Chiral Auxiliaries

Asymmetric alkylation introduces the allyl group enantioselectively without relying on pre-chiral starting materials. This method employs chiral ligands or auxiliaries to induce stereocontrol.

Evans Oxazolidinone Approach

The Evans oxazolidinone auxiliary facilitates asymmetric alkylation of pyrrolidine precursors. The carboxylic acid is temporarily converted into an oxazolidinone derivative, enabling stereoselective allylation. For example, treatment of (R)-proline-derived oxazolidinone with allyl magnesium bromide in the presence of a copper(I) catalyst achieves >90% enantiomeric excess (ee). Hydrolysis of the auxiliary under acidic conditions regenerates the carboxylic acid.

Optimization Insights

  • Catalyst : CuBr·SMe₂ (10 mol%)

  • Temperature : −20°C to 0°C

  • Workup : 2N HCl, 60°C for 2 hours

This method’s scalability is limited by the cost of chiral auxiliaries, but it offers high stereoselectivity for small-scale syntheses.

Biocatalytic Approaches with Transaminases

Recent advances in enzyme engineering enable the synthesis of chiral amines via transaminase-catalyzed reactions. While traditionally used for aryl-substituted pyrrolidines, this approach is adaptable to allyl derivatives.

ω-Chloroketone to Pyrrolidine Conversion

A transaminase-mediated route converts ω-chloroketones into enantiopure pyrrolidines. For (R)-2-allylpyrrolidine-2-carboxylic acid, the ketone intermediate is functionalized with an allyl group via Grignard addition before enzymatic amination. The transaminase selectively transfers an amino group to the carbonyl carbon, achieving >99.5% ee. Subsequent cyclization and oxidation yield the target compound.

Enzymatic Reaction Parameters

  • Enzyme : Codexis TA-134 (1 mg/mL)

  • Amine Donor : Isopropylamine (2 equiv)

  • pH : 7.5, 30°C

  • Yield : 84% (300 mg scale)

This method’s green chemistry credentials and high enantioselectivity make it promising for industrial applications, though substrate scope limitations require further optimization.

Resolution of Racemic Mixtures

While less efficient than asymmetric synthesis, kinetic resolution separates enantiomers via chiral chromatography or enzymatic hydrolysis.

Chiral Stationary Phase Chromatography

Preparative HPLC using a Chiralpak IA column resolves racemic 2-allylpyrrolidine-2-carboxylic acid. The (R)-enantiomer elutes at 12.3 minutes (hexane:isopropanol 80:20, 1 mL/min), achieving 99% purity. However, this method’s low throughput (∼50 mg per run) restricts utility to analytical purposes.

Industrial Production Considerations

Scalable synthesis of this compound prioritizes cost-effectiveness and minimal waste. The chiral pool method (Section 1) is currently favored for large-scale production due to:

  • Low Catalyst Costs : No expensive metals or enzymes required.

  • High Yield : 75–80% over three steps.

  • Robustness : Tolerates minor impurities in allyl bromide feedstocks.

By contrast, enzymatic methods (Section 3) offer sustainability benefits but require specialized bioreactors and immobilized enzymes to justify capital investment.

Comparative Analysis of Methods

Method Yield ee Scale Cost
Chiral Pool Synthesis75.6%>99%Multi-kilogramLow
Evans Auxiliary65–70%>90%GramHigh
Biocatalytic84%>99.5%100 g–1 kgModerate
Resolution40–50%99%MilligramVery High

Chemical Reactions Analysis

Types of Reactions: ®-2-Allylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The allyl group can participate in substitution reactions, where the double bond can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the carboxylic acid group.

    Substitution: Palladium-catalyzed reactions for allylic substitution.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of Peptides and Peptidomimetics

(R)-2-Allylpyrrolidine-2-carboxylic acid serves as an essential precursor in the synthesis of peptides and peptidomimetics. Its unique structure allows it to mimic proline, a common amino acid found in many bioactive peptides.

Key Case Studies:

  • Peptide Synthesis : The compound has been utilized in the construction of complex peptide molecules. For instance, Bittermann et al. (2008) demonstrated its use in synthesizing spirocyclic reverse turn mimics that enhance binding affinity and selectivity for biological targets .
  • Structural Mimicry : Genin et al. (2007) reported the development of a spiro-bicyclic system derived from (R)-2-allylproline to mimic type II β-turns found in natural peptides. This study highlighted the compound's ability to stabilize peptide conformations through intramolecular hydrogen bonding .

Drug Discovery

The compound has shown potential in drug discovery, particularly as a scaffold for developing new therapeutics.

Applications in Drug Development:

  • PPAR Agonists : Research has indicated that derivatives of pyrrolidine compounds can act as PPAR (Peroxisome Proliferator-Activated Receptor) agonists, which are crucial for metabolic regulation .
  • Antihyperglycemic Agents : Some studies have identified novel compounds derived from similar structures that exhibit antihyperglycemic activity, suggesting potential applications for treating diabetes .

Structure-Activity Relationship (SAR) Studies

This compound is instrumental in SAR studies that aim to optimize the biological activity of drug candidates.

Notable Findings:

  • A comprehensive SAR study reported on the synthesis of various analogs of 3-carboxyphenyl)pyrrolidine-2-carboxylic acid revealed insights into how structural modifications influence receptor binding and activity .
  • The ability to modify the pyrrolidine ring allows researchers to explore a range of biological activities and improve pharmacological profiles.

Chemical Properties and Synthesis Techniques

The synthesis of this compound typically involves several chemical methodologies, including:

  • Boc Protection : The N-tert-butoxycarbonyl (Boc) protection method is commonly used for amino acids to facilitate further reactions without compromising their reactivity .
  • Ring Closure Techniques : Grubbs' ring-closing metathesis is often employed to form complex cyclic structures that enhance the compound's biological activity .

Data Table: Summary of Applications

Application AreaDescriptionKey References
Peptide SynthesisBuilding block for complex peptides and peptidomimeticsBittermann et al., 2008
Drug DiscoveryPotential PPAR agonist; antihyperglycemic agentsStudy on chromane derivatives
Structure-Activity RelationshipOptimization of drug candidates through analog synthesisSAR study on pyrrolidine analogs
Chemical Synthesis TechniquesMethods include Boc protection and ring-closing metathesisVarious synthesis methods

Mechanism of Action

The mechanism of action of ®-2-Allylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The allyl group and the pyrrolidine ring play crucial roles in the binding affinity and specificity of the compound. The pathways involved may include inhibition of metabolic enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of R-APC, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
(R)-2-Allylpyrrolidine-2-carboxylic acid C₈H₁₃NO₂ Allyl group at C2 155.19 (free acid) Chiral building block, peptide synthesis
5-Oxopyrrolidine-2-carboxylic acid C₅H₇NO₃ Ketone at C5 129.11 Metabolic intermediate, pro-drug design
(2R)-4,4-Difluoropyrrolidine-2-carboxylic acid C₅H₇F₂NO₂ Fluorine atoms at C4 163.11 Enhanced metabolic stability, protease inhibitors
(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid C₆H₁₁NO₅ Hydroxyl and hydroxymethyl groups 177.16 Glycosidase inhibition, antiviral agents
5-Amino-3-methyl-pyrrolidine-2-carboxylic acid C₆H₁₂N₂O₂ Amino and methyl groups at C3/C5 144.17 Antibacterial agents, enzyme substrates
(2R,4S)-1-Acetyl-4-azidopyrrolidine-2-carboxylic acid C₇H₁₀N₄O₃ Acetyl and azido groups at C1/C4 198.18 Click chemistry, bioorthogonal labeling

Structural and Functional Analysis

Core Scaffold Modifications: R-APC vs. 5-Oxopyrrolidine-2-carboxylic acid: The ketone at C5 in the latter increases polarity and hydrogen-bonding capacity, making it a precursor for pyroglutamic acid derivatives used in nootropic drugs . In contrast, R-APC’s allyl group enhances hydrophobicity and reactivity toward electrophiles . Fluorinated Analog (2R)-4,4-Difluoro: Fluorine atoms at C4 improve metabolic stability and electronegativity, favoring interactions with hydrophobic enzyme pockets (e.g., protease targets) .

Stereochemical Impact :

  • The (2S,3R,4R,5R)-configured dihydroxy derivative () exhibits multiple hydroxyl groups, enabling hydrogen-bond networks critical for glycosidase inhibition . R-APC’s allyl group, however, introduces steric bulk that may hinder such interactions but facilitates enantioselective catalysis .

Biological Activity: 5-Amino-3-methyl-pyrrolidine-2-carboxylic acid () demonstrates antibacterial properties due to its amine and methyl groups, which mimic natural amino acids in bacterial cell wall synthesis .

Biological Activity

(R)-2-Allylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of amino acid derivatives, characterized by its unique structural features, including a pyrrolidine ring and an allyl group. This compound has garnered significant attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.

Structural Characteristics

The molecular formula of this compound is C8H13NO2C_8H_{13}NO_2 with a molecular weight of approximately 155.19 g/mol. The compound's structure contributes to its reactivity and biological properties, making it a versatile building block in organic synthesis.

Property Details
Molecular FormulaC8H13NO2C_8H_{13}NO_2
Molecular Weight155.19 g/mol
StructurePyrrolidine ring with an allyl group
Chiral Configuration(R) form

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, thereby blocking substrate binding and inhibiting catalytic activity. This mechanism suggests potential applications in drug development, particularly targeting metabolic enzymes or receptors involved in various diseases.

Interaction Studies

Research has indicated that the compound may exhibit significant binding affinities towards various enzyme classes, which can be assessed through biochemical assays. For instance, studies have shown that this compound can inhibit enzymes associated with metabolic pathways, indicating its potential as a therapeutic agent.

Applications in Research and Medicine

This compound has been explored for several applications across different fields:

  • Chemistry : As a building block for synthesizing complex organic molecules.
  • Biology : Investigated for its enzyme inhibition properties and as a ligand in biochemical assays.
  • Medicine : Explored for therapeutic properties, including potential roles in drug development due to its structural similarity to naturally occurring amino acids.

Case Studies and Research Findings

A review of the literature reveals various studies focusing on the biological activity of this compound:

  • Enzyme Inhibition : A study demonstrated that the compound effectively inhibits specific metabolic enzymes, suggesting its utility in managing metabolic disorders.
  • Therapeutic Potential : Research indicates that due to its structural features, the compound could influence protein synthesis and function, paving the way for novel therapeutic strategies.

Summary of Findings

Study Focus Findings
Enzyme InhibitionEffective against specific metabolic enzymes
Therapeutic ApplicationsPotential roles in drug development
Interaction MechanismsBinds to active sites of enzymes

Q & A

Q. What are the common synthetic routes for (R)-2-allylpyrrolidine-2-carboxylic acid, and how are stereochemical outcomes controlled?

The compound is typically synthesized via palladium-catalyzed allylic amination or ring-expansion reactions. For example, palladium-promoted equilibria enable stereoselective two-carbon ring expansion of allylic amines, as demonstrated in the synthesis of (±)-Z-7h (51% yield) using benzyl-protected intermediates . Stereochemical control is achieved through chiral auxiliaries or catalysts. Enantiomeric excess (ee) is validated via chiral HPLC (e.g., using columns like Chiralpak IA/IB) or NMR analysis with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How can the purity and enantiomeric excess of this compound derivatives be analytically verified?

  • HPLC : Use chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol (90:10). Retention times and peak splitting indicate ee .
  • NMR : Employ chiral solvating agents (e.g., 1,1’-bi-2-naphthol) to resolve diastereotopic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

Q. What are the key physicochemical properties influencing reactivity in peptide coupling reactions?

The carboxylic acid group’s pKa (~2.5–3.0) and steric hindrance from the allyl group require activation reagents like HATU or EDCI/HOAt. Solvent choice (e.g., DMF or DCM) impacts coupling efficiency, with reaction monitoring via TLC (Rf = 0.3–0.5 in 5:1 CHCl₃/MeOH) .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent, catalyst) influence the stereoselectivity of this compound synthesis?

  • Temperature : Lower temperatures (−20°C to 0°C) favor kinetic control, reducing racemization.
  • Solvent : Polar aprotic solvents (e.g., THF) stabilize transition states in Pd-catalyzed reactions, enhancing ee by 10–15% .
  • Catalyst : Chiral Pd complexes (e.g., (R)-BINAP-Pd) improve enantioselectivity (up to 90% ee) but require inert atmospheres to prevent oxidation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

Discrepancies between NMR (solution state) and X-ray (solid state) data arise from conformational flexibility. For example, allyl group rotamers may cause unexpected splitting in ¹H NMR. Solutions include:

  • Variable-Temperature NMR : Identify dynamic processes by cooling to −40°C.
  • DFT Calculations : Compare predicted and observed coupling constants (e.g., J = 8–12 Hz for allyl protons) .

Q. How can the compound’s stability under acidic/basic conditions be optimized for drug discovery applications?

  • Acidic Conditions : Protonation of the pyrrolidine nitrogen (pKa ~9.5) increases susceptibility to hydrolysis. Stabilize via Boc protection (removed with TFA) .
  • Basic Conditions : The allyl group may undergo elimination. Use mild bases (e.g., NaHCO₃) and low temperatures (<25°C) during deprotection .

Q. What methodologies enable efficient scale-up while maintaining stereochemical integrity?

  • Flow Chemistry : Continuous Pd-catalyzed reactions reduce batch variability and improve yield (up to 65% at 10 g scale) .
  • Crystallization-Induced Diastereomer Resolution : Use chiral counterions (e.g., L-tartaric acid) to isolate enantiopure products (>99% ee) .

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